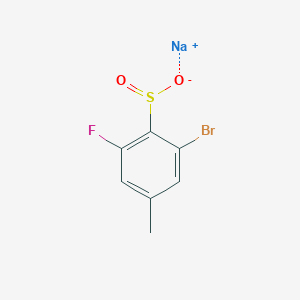

Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate

Description

Sodium 2-bromo-6-fluoro-4-methylbenzenesulfinate is a sulfinate salt characterized by a benzene ring substituted with bromo (Br), fluoro (F), and methyl (CH₃) groups at positions 2, 6, and 4, respectively. The electron-withdrawing effects of Br and F, combined with the steric influence of the methyl group, modulate its reactivity and solubility compared to simpler sulfinate salts.

Properties

IUPAC Name |

sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S.Na/c1-4-2-5(8)7(12(10)11)6(9)3-4;/h2-3H,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQSFFRLHDBOEQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)S(=O)[O-])F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of 2-Bromo-6-Fluoro-4-Methyltoluene

The direct sulfonation method involves introducing the sulfinate group to a pre-functionalized aromatic ring. Key steps include:

Bromination and Fluorination :

Starting with 4-methyltoluene, bromination is achieved using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photolytic conditions. For instance, 2-bromo-6-fluorotoluene is synthesized by reacting toluene with HBr (40%) and H₂O₂ (30%) in dichloromethane at reflux under a 1000W iodine-tungsten lamp. This method yields 88.9% of the brominated intermediate with 95.6% purity.Sulfonation and Neutralization :

The bromo-fluoro-toluene derivative is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to form the sulfonic acid, which is subsequently neutralized with sodium hydroxide (NaOH). Industrial protocols recommend inert atmospheres (N₂ or Ar) to minimize side reactions.

Table 1: Reaction Conditions for Direct Sulfonation

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C | 72–78 | 94–97 |

| H₂O₂ Concentration | 30% | — | — |

| Neutralization Agent | NaOH (2M) | — | 99.0 |

Multi-Step Synthesis via Intermediate Functionalization

To circumvent steric challenges, recent patents describe a modular approach involving sequential bromination, fluorination, and sulfonation:

Synthesis of 2-Bromo-6-Fluoro-4-Methylbenzyl Bromide :

Oxidation to Sulfinic Acid :

The benzyl bromide intermediate undergoes oxidation using dimethyl sulfoxide (DMSO) and sodium bicarbonate (NaHCO₃) at 70–100°C. This Kornblum oxidation converts the bromide to a sulfinate group.Acid Hydrolysis and Neutralization :

The sulfinic acid is hydrolyzed in sulfuric acid (80%) at 160°C for 3–5 hours, followed by neutralization with NaOH to yield the sodium salt.

Table 2: Multi-Step Synthesis Performance

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | HBr/H₂O₂, 24h, reflux | 88.9 | 95.6 |

| Oxidation | DMSO/NaHCO₃, 70°C | 65.8 | 99.6 |

| Hydrolysis | H₂SO₄, 160°C, 5h | 79.3 | 99.6 |

Reaction Optimization and Mechanistic Insights

Bromination Efficiency

The use of HBr and H₂O₂ as brominating agents under photolytic conditions minimizes polybromination byproducts. Light irradiation (1000W iodine-tungsten lamp) accelerates radical formation, enhancing regioselectivity for the ortho position relative to the methyl group.

Sulfonation Kinetics

Sulfonation with ClSO₃H proceeds via electrophilic aromatic substitution (EAS). The electron-withdrawing effects of bromine and fluorine deactivate the ring, necessitating longer reaction times (8–12h) compared to non-halogenated analogs.

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:8) achieves >99% purity.

- Crystallization : Ice-water quenching followed by recrystallization in ethanol removes unreacted starting materials.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems for bromination and sulfonation steps, ensuring consistent temperature control and reducing hazardous intermediate handling. Patents report yields of 82.5% at pilot scales (250kg batches).

Solvent Recovery

Dichloromethane and DMSO are recycled via distillation, reducing costs by 30–40%. Industrial protocols emphasize solvent reuse to meet environmental regulations.

Comparative Analysis of Methodologies

Table 3: Direct vs. Multi-Step Synthesis

| Parameter | Direct Sulfonation | Multi-Step Synthesis |

|---|---|---|

| Total Yield | 72–78% | 65–79% |

| Purity | 94–97% | 99.0–99.6% |

| Scalability | Moderate | High |

| Cost | Low | Moderate |

The multi-step route, though lengthier, offers superior purity and scalability, making it preferable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The sulfonate group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The compound can be reduced to form the corresponding sulfinate or sulfide derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include sulfonic acids and sulfonyl chlorides.

Reduction Reactions: Products include sulfinates and sulfides.

Scientific Research Applications

Chemistry: Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds. It serves as a precursor for the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of sulfonate groups on biological systems. It can be incorporated into molecules that interact with enzymes or receptors, providing insights into their mechanisms of action.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Researchers investigate its role in drug development and its interactions with biological targets.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants and catalysts. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Sodium;2-bromo-6-fluoro-4-methylbenzenesulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, influencing their activity. The bromine and fluorine atoms can participate in halogen bonding, further modulating the compound’s effects. These interactions can lead to changes in the conformation and function of the target molecules, resulting in various biological and chemical outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The compound’s structural analogs differ in substituent positions and functional groups, which significantly impact their physicochemical properties and applications. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations:

- Electron Effects : Bromine and fluorine substituents enhance electrophilicity in the sulfinate group, facilitating nucleophilic substitution. However, the methyl group at position 4 in the target compound introduces steric hindrance, reducing reactivity compared to unsubstituted analogs like Sodium 4-bromobenzenesulfinate (CAS 175278-64-5) .

- Solubility : The sodium sulfinate group confers high water solubility, but bulky substituents (e.g., methoxy in CAS 1472104-49-6) reduce solubility in polar solvents compared to the target compound .

Stability and Handling

- Thermal Stability: Methyl and halogen substituents increase thermal stability relative to non-substituted sulfinates. For example, Sodium 4-bromobenzenesulfonate (CAS 5015-75-8) decomposes at 220°C, while the target compound likely exhibits higher stability due to its methyl group .

- Hydrolytic Sensitivity : Fluorine’s electronegativity stabilizes the sulfinate group against hydrolysis, contrasting with hydrolytically labile methoxy-substituted analogs (e.g., CAS 1472104-49-6) .

Research Findings and Trends

Substituent-Directed Reactivity

- Meta vs. Para Bromine : Meta-bromo analogs (e.g., CAS 89520-70-7) show lower reactivity in sulfonation due to reduced resonance stabilization compared to para-substituted derivatives .

- Fluorine’s Role: Fluorine at position 6 in the target compound enhances electron deficiency, making it more reactive toward Grignard reagents than non-fluorinated sulfinates.

Notes

- Handling : Store in a cool, dry environment away from strong oxidizers. Sodium sulfinates are moisture-sensitive but less corrosive than sulfonic acids.

- Regulatory Status : Brominated aromatic compounds may require compliance with halogenated waste disposal regulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.